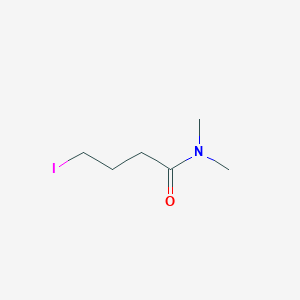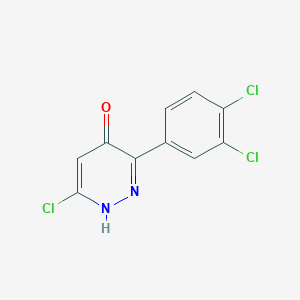
9H-Purine, 2-chloro-6-(4-methoxyphenyl)-9-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloro group, an isopropyl group, and a methoxyphenyl group attached to the purine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized from simple starting materials such as formamide and cyanamide, which undergo cyclization to form the purine ring.
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted purines with different functional groups.
Applications De Recherche Scientifique
2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-9-isopropyl-6-phenyl-9H-purine: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Chloro-9-isopropyl-6-(4-hydroxyphenyl)-9H-purine: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interactions with biological targets.
Uniqueness
2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine is unique due to the presence of the methoxyphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
537802-52-1 |
|---|---|
Formule moléculaire |
C15H15ClN4O |
Poids moléculaire |
302.76 g/mol |
Nom IUPAC |
2-chloro-6-(4-methoxyphenyl)-9-propan-2-ylpurine |
InChI |
InChI=1S/C15H15ClN4O/c1-9(2)20-8-17-13-12(18-15(16)19-14(13)20)10-4-6-11(21-3)7-5-10/h4-9H,1-3H3 |
Clé InChI |
GRZHKSGWEIEFSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



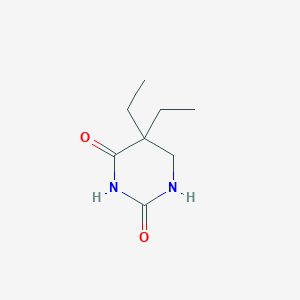

![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
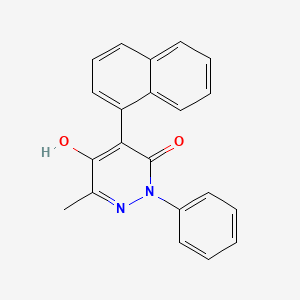
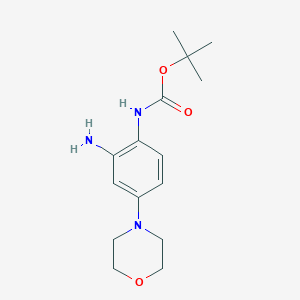
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)

